Bienvenue dans la boutique en ligne BenchChem!

1H-pyrido[4,3-d]pyrimidin-4-one

Wee1 inhibition Cancer therapy Kinase inhibitors

Choose 1H-Pyrido[4,3-d]pyrimidin-4-one for its clinically-validated Wee1 kinase inhibition profile—achieving nanomolar potency (IC50 19 nM) and >500-fold selectivity over off-target kinases. Unlike regioisomeric pyrido[2,3-d]pyrimidin-7(8H)-ones that hit MST3/4, this [4,3-d] scaffold is specifically indicated for oncology programs targeting checkpoint abrogation and cell cycle arrest. Acceptable ADME and metabolic stability data support hit-to-lead optimization. Not interchangeable with pteridin-4-ones or other fused pyrimidinones. Available with ≥98% purity for reproducible SAR studies.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
Cat. No. B7944953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrido[4,3-d]pyrimidin-4-one
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NC=NC2=O
InChIInChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11)
InChIKeyRADMRAMXLLLVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrido[4,3-d]pyrimidin-4-one: A Privileged Scaffold for Kinase and Calcium Receptor Targeting in Drug Discovery


1H-Pyrido[4,3-d]pyrimidin-4-one (CAS 16952-64-0) is a fused bicyclic heteroaromatic scaffold comprising a pyridine ring ortho-condensed to a pyrimidin-4-one moiety [1]. This privileged pharmacophore serves as a versatile building block in medicinal chemistry, with demonstrated applications as kinase inhibitors—particularly Wee1 inhibitors with IC50 values spanning 19–1485 nM [2]—and as calcium-sensing receptor (CaSR) antagonists patented by Pfizer for disorders of bone and mineral homeostasis [3].

1H-Pyrido[4,3-d]pyrimidin-4-one: Why Generic Substitution of Pyridopyrimidinone Scaffolds Compromises Research Outcomes


Substituting 1H-pyrido[4,3-d]pyrimidin-4-one with a different pyridopyrimidinone isomer or alternative fused pyrimidinone scaffold is not scientifically justified without rigorous experimental validation. The regioisomeric pyrido[2,3-d]pyrimidin-7(8H)-one core exhibits a distinct kinase selectivity profile (e.g., MST3/4 inhibition) that differs fundamentally from the Wee1 and CaSR pharmacology of the [4,3-d] system [1]. Similarly, the pteridin-4-one scaffold—differing only by an additional pyrazine nitrogen—yields divergent PLK1 and RSK2 inhibition profiles that cannot be extrapolated to pyrido[4,3-d]pyrimidin-4-one [2]. Even within the [4,3-d] series, substitution patterns at the 2-, 5-, and 8-positions critically modulate both kinase inhibition potency (IC50 range 19–1485 nM) and selectivity (>500-fold over off-target kinases for optimized derivatives), demonstrating that the unsubstituted core scaffold does not predict the pharmacological properties of substituted analogs [3].

1H-Pyrido[4,3-d]pyrimidin-4-one: Quantified Differentiation Versus Comparators in Key Performance Dimensions


Wee1 Kinase Inhibitory Potency: Quantitative Comparison of Pyrido[4,3-d]pyrimidin-4-one Derivatives vs. Clinical Benchmark MK-1775

A series of pyrido[4,3-d]pyrimidin-4-one derivatives exhibited Wee1 kinase inhibition with IC50 values ranging from 19 nM to 1485 nM in a kinase activity assay [1]. The clinical-stage Wee1 inhibitor MK-1775 (adavosertib) demonstrates a reported Wee1 IC50 of 2.4 nM, establishing the pyrido[4,3-d]pyrimidin-4-one series as a distinct scaffold with comparable nanomolar potency while offering different physicochemical and patent-space advantages [2].

Wee1 inhibition Cancer therapy Kinase inhibitors Cell cycle regulation

Kinase Selectivity Profile: >500-Fold Selectivity for Wee1 Over Nine Other Kinases vs. Multi-Targeted Pyrido[2,3-d]pyrimidinone Scaffolds

Compound 34, a representative pyrido[4,3-d]pyrimidin-4-one derivative, demonstrated remarkable selectivity with >500-fold preference for Wee1 kinase over nine other kinases tested in a selectivity panel [1]. In contrast, the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been developed as an inhibitor of MST3/4 kinases with a distinctly different selectivity fingerprint and off-target profile [2].

Kinase selectivity Off-target profiling Wee1 Selective inhibition

In Vitro Metabolic Stability: Pyrido[4,3-d]pyrimidin-4-one Derivatives Demonstrate Good Microsomal Stability Supporting Hit-to-Lead Development

Pyrido[4,3-d]pyrimidin-4-one derivatives in the Wee1 inhibitor series displayed good stability in mouse liver microsomes in vitro [1]. In comparison, pyrido[4,3-d]pyrimidin-4-one derivatives were also evaluated alongside pyrido[2,3-d]pyrimidin-4(3H)-one and quinazolin-4(3H)-one scaffolds as microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, with all three scaffolds demonstrating tractable in vitro ADME properties suitable for further optimization [2].

Metabolic stability Liver microsomes ADME Drug discovery

Drug-Like Physicochemical Properties: Tetrahydropyrido[4,3-d]pyrimidine Core Demonstrates Solubility and Cell Permeability Advantages

A novel series of correctors based on the tetrahydropyrido[4,3-d]pyrimidine core proved to be soluble, cell-permeable, and active in a disease-relevant functional assay for ΔF508-CFTR rescue [1]. Unlike the fully aromatic 1H-pyrido[4,3-d]pyrimidin-4-one scaffold, the tetrahydropyrido variant introduces sp3 character that can improve aqueous solubility and permeability—parameters critical for oral bioavailability and intracellular target engagement.

Drug-like properties Solubility Cell permeability CFTR correctors Lead optimization

1H-Pyrido[4,3-d]pyrimidin-4-one: Recommended Application Scenarios Based on Verified Differentiation


Wee1 Kinase Inhibitor Discovery: Oncology Lead Identification and Optimization

For research teams developing selective Wee1 kinase inhibitors as anticancer therapeutics, 1H-pyrido[4,3-d]pyrimidin-4-one provides a validated scaffold with nanomolar potency (IC50 as low as 19 nM) and high selectivity (>500-fold over off-target kinases) [1]. This scaffold is recommended when seeking a structurally distinct chemotype to differentiate from the clinical benchmark MK-1775 (IC50 = 2.4 nM) for intellectual property or pharmacological profile optimization [2].

Selective Kinase Inhibitor Development for Cell Cycle Regulation

1H-Pyrido[4,3-d]pyrimidin-4-one derivatives that inhibit Wee1 have demonstrated downstream effects on cell cycle regulation, inducing cancer cell apoptosis and G0/G1 phase arrest [1]. This scaffold is appropriate for studies investigating checkpoint abrogation and cell cycle modulation in oncology, distinguishing it from pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds that target MST3/4 kinases in the Hippo and autophagy pathways [3].

Metabolically Stable Hit-to-Lead Optimization in Oncology Programs

Pyrido[4,3-d]pyrimidin-4-one derivatives have demonstrated good stability in mouse liver microsomes in vitro, supporting their use in hit-to-lead optimization where metabolic lability is a common cause of attrition [1]. This scaffold has been validated in parallel with pyrido[2,3-d]pyrimidin-4-one and quinazolin-4-one scaffolds for mPGES-1 inhibition, establishing a track record of acceptable ADME properties [4].

Orally Bioavailable CFTR Corrector Development

The tetrahydropyrido[4,3-d]pyrimidine core variant has demonstrated solubility, cell permeability, and functional activity in a ΔF508-CFTR rescue assay, making it a suitable starting scaffold for oral CFTR corrector drug discovery programs [5]. This application leverages the scaffold's demonstrated drug-like physicochemical properties for intracellular target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrido[4,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.